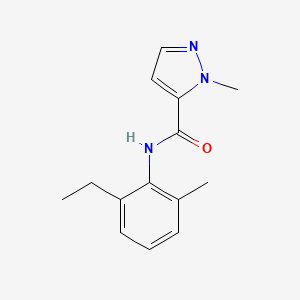

![molecular formula C16H22FNO2 B5501847 3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine analogues, including compounds similar to 3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine, often involves strategies aimed at optimizing affinity for specific neurotransmitter transporters such as the dopamine transporter (DAT). For example, Prisinzano et al. (2002) explored the synthesis of piperidine analogues for high affinity binding to DAT, highlighting the importance of the N-substituent in determining affinity and selectivity (Prisinzano et al., 2002).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their binding affinity and selectivity toward neurotransmitter transporters. Khan et al. (2013) discussed the crystal and molecular structure of a piperidine compound, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving piperidine analogues can be quite diverse, depending on the functional groups present. For instance, the presence of fluorophenyl groups can influence the compound's reactivity and interaction with other molecules. The study by Awadallah et al. (2021) on the synthesis and copolymerization of novel trisubstituted ethylenes, including fluoro, methyl, and methoxy ring-disubstituted derivatives, provides insights into the reactivity of such compounds (Awadallah et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Research in organic chemistry often explores the synthesis and chemical properties of piperidine derivatives due to their significance in medicinal chemistry. For example, studies on the nucleophilic aromatic substitution of nitro-groups have provided foundational knowledge on reactions involving piperidine compounds, which are essential for synthesizing complex molecules with potential therapeutic applications (Pietra & Vitali, 1972).

Pharmacological Applications

Piperazine derivatives, closely related to piperidines, have been extensively studied for their therapeutic potential. These compounds are found in drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications (Rathi, Syed, Shin, & Patel, 2016). This highlights the potential for research into the pharmacological applications of "3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine" in developing new therapeutic agents.

Biochemical Research

Fluorinated compounds, due to their unique biochemical properties, have been subjects of study for their use in molecular imaging and diagnostics. The review on the toxicity of organic fluorophores used in molecular imaging illustrates the critical evaluation of fluorophores for safe application in vivo, reflecting the broader research interest in fluorinated compounds for diagnostic and therapeutic purposes (Alford et al., 2009).

Mechanism of Action

Safety and Hazards

Fentanyl analogues, including “3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine”, are typically highly potent and can be hazardous. They can cause respiratory depression, which can be fatal . In the United States, many fentanyl-related substances are classified as Schedule I drugs, making it illegal to manufacture, distribute, or possess them .

properties

IUPAC Name |

1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO2/c1-20-12-16(19)18-10-2-3-14(11-18)5-4-13-6-8-15(17)9-7-13/h6-9,14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNCDPBUBYOZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)CCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)